Cas no 1261512-89-3 (3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine)

3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine
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- インチ: 1S/C13H7BrF3NO2/c14-10-5-1-4-9(12(10)20-13(15,16)17)11(19)8-3-2-6-18-7-8/h1-7H
- InChIKey: CXOJMJCNVFSBBA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(C2C=NC=CC=2)=O)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 351
- トポロジー分子極性表面積: 39.2
- XLogP3: 4.1
3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013003585-1g |
3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine |
1261512-89-3 | 97% | 1g |
$1460.20 | 2023-09-03 | |
Alichem | A013003585-250mg |
3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine |
1261512-89-3 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Alichem | A013003585-500mg |
3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine |
1261512-89-3 | 97% | 500mg |
$806.85 | 2023-09-03 |
3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridineに関する追加情報
Comprehensive Overview of 3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine (CAS No. 1261512-89-3)
The compound 3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine (CAS No. 1261512-89-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including a pyridine ring and a trifluoromethoxy group, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets. The presence of a bromo substituent further enhances its reactivity, making it a valuable building block in cross-coupling reactions.
In recent years, the demand for fluorinated compounds like 3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine has surged due to their enhanced metabolic stability and bioavailability. These properties are critical in the development of next-generation therapeutics, especially in oncology and CNS disorders. The compound's CAS No. 1261512-89-3 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Additionally, its structural similarity to known kinase inhibitors has sparked interest in its potential as a scaffold for targeted therapies.
From a synthetic chemistry perspective, 3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine offers a robust platform for further functionalization. The trifluoromethoxy group, in particular, is a hotspot for modifications due to its electron-withdrawing effects, which can influence the compound's binding affinity to biological targets. This aligns with the growing trend of structure-activity relationship (SAR) studies, where researchers aim to optimize molecular properties for specific applications. The compound's bromo moiety also facilitates participation in palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, which are pivotal in medicinal chemistry.
Another area of interest is the environmental and regulatory aspects of fluorinated compounds. As sustainability becomes a priority, researchers are exploring greener synthetic routes for molecules like 3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine. Questions such as "How to synthesize fluorinated intermediates efficiently?" or "What are the alternatives to halogenated solvents in these reactions?" are commonly searched in AI-driven platforms, highlighting the need for innovative solutions. The compound's CAS No. 1261512-89-3 often appears in these discussions, underscoring its importance in sustainable chemistry.
Beyond pharmaceuticals, 3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine has potential applications in material science. Its aromatic and fluorine-rich structure could contribute to the development of advanced polymers or liquid crystals. This versatility makes it a subject of interest in interdisciplinary research, bridging the gap between organic chemistry and materials engineering. Searches for "fluorinated pyridine derivatives in materials" have increased, reflecting this trend.
In summary, 3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine (CAS No. 1261512-89-3) is a multifaceted compound with broad applicability in drug discovery, agrochemicals, and material science. Its unique combination of a pyridine core, bromo substituent, and trifluoromethoxy group positions it as a valuable asset in modern chemistry. As research continues to evolve, this compound is likely to remain at the forefront of innovation, addressing both scientific and sustainability challenges.
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